molecular formula C16H21BrN4S B6133176 1-(2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine

1-(2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine

Cat. No. B6133176
M. Wt: 381.3 g/mol
InChI Key: NHXCEGHOUKGCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine, also known as BMT-1199589, is a novel chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of triazolylthioalkylpiperidines and has shown potential in various areas of research due to its unique chemical structure and properties.

Mechanism of Action

1-(2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine exerts its effects by binding to and modulating the activity of various proteins and enzymes in the body. It has been shown to bind to the ATP-binding site of the protein kinase AKT, inhibiting its activity and leading to apoptosis in cancer cells. 1-(2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine has also been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, reduce inflammation, protect neurons from oxidative stress, and improve cognitive function. 1-(2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine has also been shown to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine in lab experiments include its unique chemical structure and properties, its potential in various areas of scientific research, and its low toxicity profile. The limitations of using 1-(2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine in lab experiments include the need for further studies to determine its safety and efficacy in humans, and the need for more research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-(2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine. These include further studies to determine its safety and efficacy in humans, studies to determine its potential in other areas of scientific research, and studies to further understand its mechanism of action. Additionally, research could be conducted to develop more potent analogs of 1-(2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of 1-(2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine involves the reaction of 4-bromobenzyl chloride with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base to form the intermediate 1-(4-bromobenzyl)-5-(4-methyl-1,2,4-triazol-3-yl)thiocarbamoyl)piperidine. This intermediate is then reacted with 2-(2-chloroethyl)piperidine to yield the final product.

Scientific Research Applications

1-(2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine has shown potential in various areas of scientific research such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, 1-(2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

1-[2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN4S/c1-20-15(13-5-7-14(17)8-6-13)18-19-16(20)22-12-11-21-9-3-2-4-10-21/h5-8H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXCEGHOUKGCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCCN2CCCCC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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